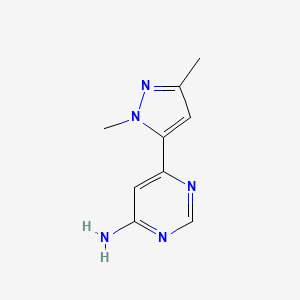

6-(1,3-ジメチル-1H-ピラゾール-5-イル)ピリミジン-4-アミン

説明

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

リーシュマニア症およびマラリアの治療への応用

この化合物は、リーシュマニア症やマラリアなどの寄生虫病の治療における可能性について研究されています。 分子シミュレーション研究では、標的酵素の活性部位に好ましい適合パターンを示し、結合自由エネルギーを低下させることで、強力なインビトロでの抗前鞭毛体活性を示唆しています .

抗真菌薬への応用

ピリミジン系化合物は、問題の化学物質と構造的成分を共有しており、フェナリモールやピリメタニルなどの殺菌剤で広く使用されています。 これらの化合物は、植物の真菌病を効果的に防除するために使用されてきました .

抗ウイルスへの応用

ピリミジンの誘導体は、抗ウイルス評価のために合成されてきました。 たとえば、6-(1H-1,2,3-トリアゾール-1-イル)ピリミジン-2,4(1H,3H)-ジオン誘導体は、6-アジド-1,3-ジメチルウラシルを含む反応によって生成され、同様の化合物の潜在的な抗ウイルス応用を示唆しています .

誘導体の合成

この化合物は、さまざまな誘導体の合成における前駆体として役立ちます。 たとえば、新しいトリアゾロチアジアジン誘導体のシリーズは、ワンポット法を使用して合成され、薬理学的に関連する構造を作成する際の化合物の汎用性を示しています .

触媒への応用

ピラゾリル化合物から合成できるビスピラゾール誘導体は、触媒における応用が報告されています。 これらの誘導体は、さまざまな均一および不均一触媒を使用して作成されており、合成化学における化合物の有用性を示しています .

作用機序

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit tubulin polymerization , which could potentially disrupt the cytoskeleton and inhibit cell division.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation.

Result of Action

Similar compounds have shown superior antipromastigote activity , indicating that they may be effective in inhibiting the growth and proliferation of parasites.

生物活性

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4 |

| Molecular Weight | 236.30 g/mol |

| CAS Number | 2097962-57-5 |

The biological activity of 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator of receptor activity, leading to various physiological effects. The precise mechanisms are still under investigation but are believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.

Biological Activities

Research indicates that 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus .

- For example, certain analogs demonstrated up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in vitro .

- Anti-inflammatory Properties :

-

Antiparasitic Potential :

- There is emerging evidence suggesting potential antiparasitic activity, warranting further exploration into its efficacy against parasites such as Plasmodium spp. .

Case Studies

Several studies highlight the biological relevance of this compound:

Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity. Among them, a specific derivative demonstrated potent activity against Klebsiella pneumoniae, indicating the potential for developing new antibiotics based on this scaffold .

Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrazole derivatives, one compound showed a significant reduction in TNF-α levels in a mouse model of inflammation. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory activity .

特性

IUPAC Name |

6-(2,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTFDJWPPKLJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=NC=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。